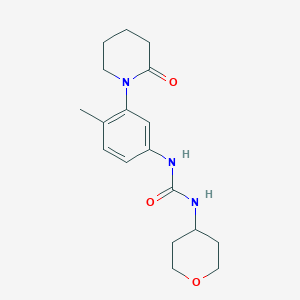

4-(3,3-Dimethyl-2-oxoazetidin-1-yl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

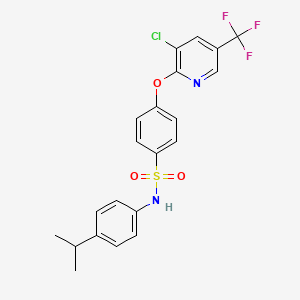

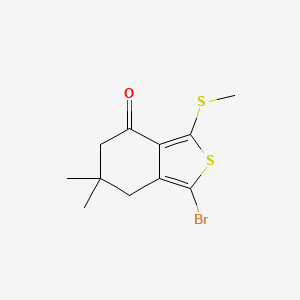

“4-(3,3-Dimethyl-2-oxoazetidin-1-yl)benzoic acid” is a chemical compound with the formula C12H13NO3 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The exact structure would be best determined using techniques such as X-ray crystallography or NMR spectroscopy.Applications De Recherche Scientifique

Synthesis and Potential Applications

4-(3,3-Dimethyl-2-oxoazetidin-1-yl)benzoic acid, a chemical compound of interest due to its unique structural features, has been explored in various scientific research applications. Its synthesis and potential applications span across different areas of chemistry and pharmacology, reflecting its versatility and significance in scientific studies.

Antibacterial and Antitubercular Activities : Research has demonstrated the synthesis of new tetrazole and azitidinene compounds with evaluations of their antibacterial effects. The study highlights the potential of these synthesized compounds, derived from 4-oxoazetidine, in exhibiting antimicrobial, anti-inflammatory, and analgesic activities, suggesting their utility in developing new therapeutic agents (Mays Neamah M & Ibtissam K Jassim, 2022).

Anti-Tubercular Scaffold Development : The compound has been employed in synthesizing novel derivatives with significant anti-tubercular activity. A study utilizing ultrasound-assisted synthesis created derivatives that showed promising in vitro activity against Mycobacterium tuberculosis, highlighting its potential as a scaffold for developing new anti-tubercular drugs (Urja D. Nimbalkar et al., 2018).

Inhibition of Enterovirus Replication : A novel class of early-stage enterovirus inhibitors was identified, with 4-dimethylamino benzoic acid derivatives showing significant in vitro inhibition of Coxsackie virus B3 replication. This discovery opens avenues for developing new antiviral agents targeting the early stages of virus replication, suggesting a novel mechanism of action that differs from known capsid binders (Yipeng Ma et al., 2017).

Pd(II)-Catalysed Meta-C–H Functionalizations : The compound has been utilized in the context of catalysis, particularly in Pd(II)-catalyzed meta-C–H functionalizations of benzoic acid derivatives. This research underscores the compound's role in facilitating selective C–H bond functionalization, offering efficient pathways for organic synthesis and modification of benzoic acid motifs, which are prevalent in drug molecules and natural products (Shangda Li et al., 2016).

Propriétés

IUPAC Name |

4-(3,3-dimethyl-2-oxoazetidin-1-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-12(2)7-13(11(12)16)9-5-3-8(4-6-9)10(14)15/h3-6H,7H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFCBMNDYWRWQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)C2=CC=C(C=C2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2748281.png)

![2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl}amino)benzamide](/img/structure/B2748287.png)

![4-fluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2748295.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2748296.png)

![(Z)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2748299.png)

![Ethyl 4-oxo-5-(2-phenoxypropanamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2748300.png)